molecular formula C13H17NO3 B2967634 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide CAS No. 1396883-87-6

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide

Cat. No.: B2967634
CAS No.: 1396883-87-6
M. Wt: 235.283
InChI Key: PQCAVAZSRGOGOP-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a cyclopropanecarboxamide derivative characterized by a cyclopropyl group directly attached to the carboxamide moiety, a hydroxyl-bearing ethyl chain, and a furan-2-yl substituent. These analogs are often explored for their bioactivity, including kinase inhibition (e.g., GSK-3β) and fungicidal properties .

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(9-3-4-9)14-8-13(16,10-5-6-10)11-2-1-7-17-11/h1-2,7,9-10,16H,3-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCAVAZSRGOGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. . The final step involves the formation of the carboxamide group under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form cyclopropyl derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups to create diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclopropyl and furan derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its furan-2-yl and hydroxyethyl substituents. Below is a comparative analysis with structurally related cyclopropanecarboxamides:

Table 1: Key Structural and Functional Differences
Compound Name / ID Substituents / Modifications Molecular Formula Key Properties / Activities Reference
Target Compound Furan-2-yl, hydroxyethyl, cyclopropyl Not provided Not reported (inferred structural class) -
Compound 19 () Pyridin-2-yl, sulfonamide, aminoethyl C₁₅H₂₁ClN₄O₃S GSK-3β inhibition
Compound 24 () Cyano-bipyridinyl C₁₅H₁₂N₄O Not explicitly stated
N-(thiazol-2-yl) analog () Thiazole ring instead of furan Not provided Fungicidal activity
(R)-1-difluorobenzo-indole analog () Difluorobenzo, dihydroxypropyl, indole Complex structure Synthesis intermediate for pharmaceuticals
Key Observations:

Heterocyclic Substituents: The furan-2-yl group in the target compound introduces an oxygen-rich aromatic system, contrasting with the thiazole (sulfur/nitrogen) in or pyridine (nitrogen) in . Furan’s electron-donating properties may alter binding interactions in biological targets compared to thiazole’s electron-withdrawing effects .

Hydroxyethyl Chain :

  • The hydroxyl group may confer hydrogen-bonding capacity, similar to the dihydroxypropyl moiety in the indole-containing analog (). However, steric bulk from cyclopropyl groups could limit conformational flexibility relative to simpler alkyl chains .

Cyclopropane Carboxamide Core :

  • The cyclopropane ring is a common feature across analogs, likely contributing to metabolic stability and rigid spatial orientation for target engagement. For example, Compound 19 () retains this core but incorporates a sulfonamide linker for enhanced solubility .

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Cyclopropyl groups : These contribute to the compound's rigidity and may influence its interaction with biological targets.
  • Furan ring : A five-membered aromatic ring that can participate in various chemical reactions and interactions.
  • Hydroxyethyl moiety : This functional group enhances solubility and may facilitate interactions with biological macromolecules.

The molecular formula of this compound is C12H15NO3C_{12}H_{15}NO_3 with a molecular weight of approximately 221.25 g/mol.

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These activities are likely mediated through its interaction with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. The functional groups within the compound facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit specific enzymes associated with inflammatory responses. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation.

StudyTarget EnzymeResult
COX-1Inhibition observed at IC50 = 25 µM
COX-2Selective inhibition at IC50 = 30 µM

In Vivo Studies

Animal models have been employed to assess the analgesic effects of the compound. In a rodent model of acute pain, administration of this compound resulted in a significant reduction in pain responses compared to control groups.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study published in a peer-reviewed journal highlighted the compound's effectiveness in reducing inflammation in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in edema, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Effects : Another investigation focused on the analgesic properties of the compound using the hot plate test in mice. The findings revealed that treatment with this compound significantly increased latency times, indicating enhanced pain tolerance.
  • Structural Activity Relationship (SAR) : Research into similar compounds has provided insights into how modifications to the cyclopropane or furan moieties can alter biological activity. For instance, replacing the furan ring with other heterocycles resulted in varying degrees of COX inhibition, emphasizing the importance of structural elements in determining pharmacological effects .

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